molecular formula C22H18O4 B2925920 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid CAS No. 115213-33-7

4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid

Cat. No.: B2925920
CAS No.: 115213-33-7
M. Wt: 346.382
InChI Key: JZDSTRMMQZSYFF-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxyphenyl)-2,5-dimethylphenyl]benzoic acid is a dicarboxylic acid derivative featuring a central 2,5-dimethylphenyl ring flanked by two 4-carboxyphenyl groups. Its molecular formula is C₂₀H₁₆O₄ (MW: 318.34 g/mol). The compound’s rigid terphenyl backbone and dual carboxylic acid functionalities make it a candidate for applications in metal-organic frameworks (MOFs), pharmaceuticals, and materials science.

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-13-11-20(16-5-9-18(10-6-16)22(25)26)14(2)12-19(13)15-3-7-17(8-4-15)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDSTRMMQZSYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxybenzaldehyde with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting molecular recognition and binding .

Comparison with Similar Compounds

4-[3-(4-Carboxyphenyl)Phenyl]Benzoic Acid

  • Structure : A terphenyl dicarboxylic acid with carboxyphenyl groups at the 3- and 4-positions (C₂₀H₁₄O₄, MW: 318.32 g/mol).
  • Key Differences :
    • Substitution pattern: The central phenyl ring lacks methyl groups, reducing steric hindrance compared to the target compound.
    • Applications : Enhanced rigidity may improve coordination in MOFs, as seen in biphenyl-4,4'-dicarboxylic acid (H₂BPDC) frameworks .
    • Crystallinity : The absence of methyl groups likely facilitates denser packing, as observed in similar terphenyl derivatives .

4-(2,5-Dimethylphenyl)Benzoic Acid Derivatives

  • Examples: 4-[(2,5-Dimethylphenyl)Sulfonylamino]Benzoic Acid (CAS 126146-01-8): Features a sulfonamide linker instead of a direct phenyl bond (C₁₅H₁₅NO₄S, MW: 305.35 g/mol). 4-(2,4-Dimethylphenyl)Benzoic Acid (CAS 1170833-71-2): Methyl groups at 2- and 4-positions alter electronic properties.
  • Key Differences :
    • Bioactivity : Sulfonamide derivatives exhibit antiviral activity (IC₅₀ ~4 µM) via capsid binding, but the target compound’s dual carboxylic acids may enhance polar interactions with viral proteins .
    • Solubility : Sulfonamide groups increase hydrophilicity, whereas methyl groups in the target compound reduce aqueous solubility .

Alkoxy-Substituted Analogs (e.g., 4-(2,5-Dihexyloxyphenyl)Benzoic Acid)

  • Structure : Hexyloxy chains replace methyl and carboxyphenyl groups (C₂₅H₃₂O₄, MW: 396.52 g/mol).
  • Key Differences :
    • Hydrophobicity : Alkoxy chains enhance lipophilicity, contrasting with the target compound’s hydrophilic carboxylic acids.
    • Crystal Packing : Forms dimers via O–H···O hydrogen bonds, but bulky hexyloxy groups disrupt dense packing compared to the target’s methyl substituents .

Biphenyl-4,4'-Dicarboxylic Acid (H₂BPDC)

  • Structure : Simpler biphenyl backbone with two carboxylic acids (C₁₄H₁₀O₄, MW: 242.23 g/mol).
  • Key Differences :
    • MOF Applications : H₂BPDC is a common MOF linker (e.g., UiO-66), but the target compound’s dimethyl groups could introduce defect engineering or stabilize porous structures .
    • Luminescence : The extended conjugation in the target compound may enhance luminescent properties compared to H₂BPDC .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications
Target Compound C₂₀H₁₆O₄ 318.34 2,5-dimethyl, 4-carboxy MOFs, Drug Design
4-[3-(4-Carboxyphenyl)Phenyl]Benzoic Acid C₂₀H₁₄O₄ 318.32 None (terphenyl) MOFs, Crystallography
4-[(2,5-Dimethylphenyl)Sulfonylamino]Benzoic Acid C₁₅H₁₅NO₄S 305.35 Sulfonamide Antiviral Agents
4-(2,5-Dihexyloxyphenyl)Benzoic Acid C₂₅H₃₂O₄ 396.52 Hexyloxy Materials Science
Biphenyl-4,4'-Dicarboxylic Acid (H₂BPDC) C₁₄H₁₀O₄ 242.23 None (biphenyl) MOFs, Catalysis

Biological Activity

4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and applications in scientific research.

Chemical Structure

The compound features a unique structure characterized by multiple aromatic rings and functional groups that contribute to its reactivity and biological interactions. The presence of carboxylic acid groups enhances its solubility and ability to form hydrogen bonds, which are critical in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of metabolic pathways
Pseudomonas aeruginosa64 µg/mLCell wall synthesis inhibition

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Table 2: Effect on Cancer Cell Viability

Concentration (µM)Cell Viability (%)Apoptotic Markers
0100-
1080Increased caspase-3
5050Increased Bax
10020Decreased Bcl-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the alteration of cellular signaling pathways, resulting in various biological effects such as apoptosis in cancer cells and inhibition of microbial growth.

Research Applications

In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its chemical versatility.

Table 3: Research Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules
Material ScienceDevelopment of polymers and nanomaterials
Pharmaceutical ResearchPotential therapeutic agent for cancer treatment

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